Macrosphelide J

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Macrosphelide J is a natural product found in Microsphaeropsis with data available.

Applications De Recherche Scientifique

Biological Activities

2.1 Anticancer Properties

Macrosphelide J has been investigated for its cytotoxic effects against various cancer cell lines. Research indicates that derivatives of macrosphelides exhibit significant anti-cancer activity by inducing apoptosis in human lymphoma cells . The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell survival, making it a promising candidate for drug development .

2.2 Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of macrosphelides derived from fungi, particularly Pseudogymnoascus sp. These compounds have shown protective effects in neuronal cell models subjected to oxidative stress . this compound specifically has been linked to the modulation of inflammatory pathways, suggesting its utility in treating neurodegenerative diseases.

Synthesis of this compound

The total synthesis of this compound has been achieved through various synthetic routes. Notably, one advanced method utilizes ring-closing metathesis, which allows for efficient construction of the macrocyclic structure . The first total synthesis was reported to confirm the stereochemistry and biological activity consistent with naturally occurring macrosphelides .

Synthetic Route Overview

| Step | Description |

|---|---|

| 1 | Starting from chiral lactates, substrates are prepared for ring-closing metathesis. |

| 2 | Key RCM step is optimized based on steric factors affecting reaction rates. |

| 3 | Final products are purified and characterized using NMR and mass spectrometry. |

Case Studies and Research Findings

4.1 Case Study: Anticancer Activity

A study demonstrated that modified derivatives of this compound exhibited enhanced cytotoxicity against U937 human lymphoma cells compared to the parent compound. The structural modifications were aimed at improving lipophilicity and cellular permeability, thereby increasing efficacy .

4.2 Case Study: Neuroprotection Mechanism

In another investigation, macrosphelide B (closely related to this compound) was found to inhibit inflammatory responses in microglial cells through modulation of NF-κB signaling pathways. This suggests that similar mechanisms may be applicable to this compound, providing insights into its potential therapeutic uses in neuroinflammation .

Analyse Des Réactions Chimiques

Stereochemical Considerations

Macrosphelide J’s 3S,9S,15S configuration was validated through:

-

Optical Rotation Analysis : Synthetic (–)-macrosphelide J showed [α]D = −58.0 (c = 0.24, CHCl₃), matching natural isolates .

-

Comparative NMR : Spectral data (¹H, ¹³C, DEPT, HMBC) aligned with authenticated samples .

Reaction Optimization and Yields

Critical reaction conditions and yields from advanced syntheses:

Functional Group Transformations

-

Oxidation : Secondary alcohols in intermediates were oxidized to ketones using Dess-Martin periodinane (yield: 89%) .

-

Esterification : Yamaguchi conditions enabled high-yield ester bond formation without racemization .

-

Macrocyclization : RCM and Pd-mediated carbonylative cyclization were pivotal for ring closure .

Challenges and Solutions

-

Diastereoselectivity : Facial selectivity in propargylic alcohol formation was resolved via oxidation/stereoselective reduction (Super-Hydride) .

-

Regioselectivity : Auxiliary-directed cycloadditions improved regiocontrol in isoxazoline synthesis .

This synthesis-centric analysis underscores the interplay of stereochemistry, reaction optimization, and innovative methodologies in constructing this compound. Future directions may exploit these strategies for derivatives with enhanced bioactivity .

Propriétés

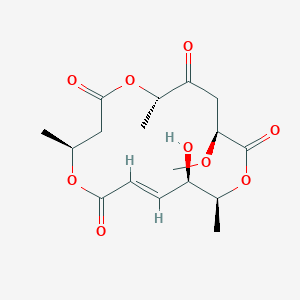

Formule moléculaire |

C17H24O9 |

|---|---|

Poids moléculaire |

372.4 g/mol |

Nom IUPAC |

(4S,7E,9R,10S,13S,16S)-9-hydroxy-13-methoxy-4,10,16-trimethyl-1,5,11-trioxacyclohexadec-7-ene-2,6,12,15-tetrone |

InChI |

InChI=1S/C17H24O9/c1-9-7-16(21)25-11(3)13(19)8-14(23-4)17(22)26-10(2)12(18)5-6-15(20)24-9/h5-6,9-12,14,18H,7-8H2,1-4H3/b6-5+/t9-,10-,11-,12+,14-/m0/s1 |

Clé InChI |

YDSGABQYSNZCFX-UPLIFLGUSA-N |

SMILES isomérique |

C[C@H]1CC(=O)O[C@H](C(=O)C[C@@H](C(=O)O[C@H]([C@@H](/C=C/C(=O)O1)O)C)OC)C |

SMILES canonique |

CC1CC(=O)OC(C(=O)CC(C(=O)OC(C(C=CC(=O)O1)O)C)OC)C |

Synonymes |

macrosphelide J |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.